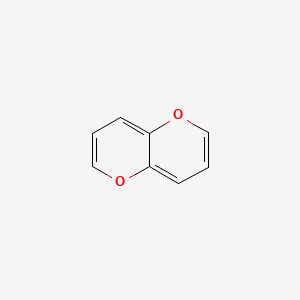

Pyrano(3,2-b)pyran

Description

Structure

3D Structure

Properties

CAS No. |

255-30-1 |

|---|---|

Molecular Formula |

C8H6O2 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

pyrano[3,2-b]pyran |

InChI |

InChI=1S/C8H6O2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H |

InChI Key |

FROJLWAKACWVCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=CC=COC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrano 3,2 B Pyran Scaffolds

Established Synthetic Pathways

Established methods for the construction of the pyrano(3,2-b)pyran scaffold have focused on efficiency and atom economy, with multi-component reactions, stepwise protocols, and domino sequences being the most prominent.

Multi-Component Reactions (MCRs) for this compound Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the initial molecules. bas.bg This approach is particularly valuable for generating molecular diversity and is considered a key aspect of green chemistry due to its atom economy and reduction of waste. bas.bg

A prevalent MCR for synthesizing this compound derivatives involves the one-pot, three-component condensation of kojic acid, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. bas.bgresearchgate.net This reaction is often facilitated by a catalyst to achieve high yields in shorter reaction times. researchgate.net The general scheme for this reaction leads to the formation of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile or corresponding carboxylate derivatives. bas.bg

The mechanism of this MCR typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. mdpi.com This is followed by a Michael addition of kojic acid to the activated double bond of the intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the stable this compound scaffold. bas.bg The versatility of this reaction allows for the introduction of a wide range of substituents on the pyran ring by varying the aldehyde component.

Several research groups have successfully employed this MCR strategy. For instance, a study demonstrated the synthesis of a series of novel pyrano[3,2-b]pyran derivatives using a ferrocene-containing ionic liquid supported on silica-coated Fe3O4 magnetic nanoparticles as a catalyst under ultrasonic irradiation. researchgate.netresearchgate.net This method highlights the advantages of MCRs, such as operational simplicity, high yields, and easy purification. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |

| Kojic Acid | Aromatic/Aliphatic Aldehyde | Malononitrile | SnCl4/SiO2 NPs, 60-70 °C | 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | bas.bg |

| Kojic Acid | Aromatic/Aliphatic Aldehyde | Ethyl Cyanoacetate | SnCl4/SiO2 NPs, 60-70 °C | ethyl 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate | bas.bg |

| Kojic Acid or Chlorokojic Acid | Various Aldehydes | Malononitrile | Fe3O4@SiO2-IL-Fc, Ultrasonic irradiation | 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | researchgate.net |

| Kojic Acid | Aryl aldehydes or isatins | Active methylene compounds | L-proline, Ultrasonic irradiation | amino-substituted 4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles | researchgate.net |

Stepwise Condensation and Cyclization Protocols

While often integrated into one-pot MCRs, the synthesis of pyrano(3,2-b)pyrans can also be approached in a stepwise manner. This methodology involves the sequential formation of intermediates through condensation and subsequent cyclization reactions. Although potentially more labor-intensive due to the isolation of intermediates, this approach can offer better control over the reaction and may be necessary for certain substrates or for mechanistic studies.

A typical stepwise synthesis could involve the initial Knoevenagel condensation of an aldehyde with an active methylene compound, such as malononitrile, to form an arylidene malononitrile intermediate. This intermediate can be isolated and purified before being subjected to the next reaction step. The second step would then be a Michael addition of a suitable donor, like kojic acid, to the activated double bond of the arylidene malononitrile. The resulting adduct would then undergo an intramolecular cyclization to form the final this compound ring system.

This stepwise approach allows for the characterization of intermediates, which can provide valuable insights into the reaction mechanism. For example, the reaction of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds can, in some cases, lead to the isolation of the Knoevenagel adduct before its electrocyclization to the final pyrano[2,3-b]pyran product. nih.gov

Domino Reaction Sequences in this compound Synthesis

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. This approach is highly efficient as it allows for the formation of complex molecules from simple starting materials in a single operation without the need for isolating intermediates.

The synthesis of this compound scaffolds can be achieved through domino reaction sequences that often encompass Knoevenagel condensation, Michael addition, and cyclization steps within a single, uninterrupted process. researchgate.net For instance, a sustainable one-pot approach for the synthesis of various amino-substituted 4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles has been developed based on a domino three-component reaction of carbonyl compounds (aryl aldehydes or isatins), active methylene compounds, and kojic acid. researchgate.net This reaction, catalyzed by L-proline under ultrasound irradiation, proceeds through a sequence of bond-forming events to construct the complex heterocyclic system. researchgate.net

Another example involves an indium-catalyzed multi-component domino reaction for the synthesis of novel pyrano[2,3-d]pyrimidines, which share a similar pyran-fused heterocyclic core. This reaction proceeds via a domino Knoevenagel/hetero-Diels-Alder reaction sequence. nih.gov Such domino strategies are advantageous for their high atom and step economy, making them attractive for the synthesis of libraries of complex molecules.

Advanced Catalytic Approaches in this compound Synthesis

The development of advanced catalytic systems has significantly enhanced the efficiency and sustainability of this compound synthesis. Heterogeneous catalysts, in particular, offer advantages such as ease of separation, reusability, and often milder reaction conditions.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants and are particularly favored in green chemistry for their recyclability and reduced environmental impact. Nanocatalysts have emerged as a highly effective class of heterogeneous catalysts due to their high surface-area-to-volume ratio and unique electronic properties.

SnCl4/SiO2 Nanoparticles: Tin tetrachloride supported on silica (B1680970) nanoparticles (SnCl4/SiO2 NPs) has been effectively utilized as a solid acid catalyst for the synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and its derivatives. bas.bg This catalyst facilitates the one-pot, three-component reaction between kojic acid, an aldehyde, and malononitrile or ethyl cyanoacetate. bas.bg The reaction proceeds under solvent-free conditions, affording the products in good to excellent yields with short reaction times. bas.bg The SnCl4/SiO2 NPs can be recovered and reused for several cycles without a significant loss of catalytic activity. bas.bg

BaTiO3 Nanoparticles: Barium titanate nanoparticles (BaTiO3 NPs) have also been employed as an efficient and reusable heterogeneous catalyst for the ultrasound-assisted synthesis of pyrano[3,2-b]pyran derivatives. researchgate.net These nanoparticles, with a spherical shape and a particle size in the range of 60-80 nm, effectively catalyze the three-component reaction of kojic acid, various aldehydes, and malononitrile. researchgate.net The use of ultrasound irradiation in conjunction with the BaTiO3 nanocatalyst offers a green and rapid method for the synthesis of these heterocyclic compounds. researchgate.net

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| SnCl4/SiO2 NPs (0.004 g) | Kojic acid, 4-chlorobenzaldehyde, Malononitrile | 60-70 °C, 10 min | 96 | bas.bg |

| SnCl4/SiO2 NPs (0.004 g) | Kojic acid, 4-nitrobenzaldehyde, Malononitrile | 60-70 °C, 15 min | 94 | bas.bg |

| SnCl4/SiO2 NPs (0.004 g) | Kojic acid, Benzaldehyde, Ethyl cyanoacetate | 60-70 °C, 20 min | 90 | bas.bg |

| BaTiO3 NPs | Kojic acid, Aldehydes, Malononitrile | Ultrasound irradiation | High | researchgate.net |

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity. For the synthesis of related pyranobenzopyran structures, pyridine (B92270) has been used as a homogeneous base catalyst. ias.ac.in The one-pot condensation of 4-hydroxycoumarins with active methylene esters proceeds efficiently under neat (solventless) reflux conditions with a catalytic amount of pyridine to yield pyranobenzopyrans in good yields. ias.ac.in In other systems, Lewis acids such as Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)3) have been used in homogeneous phase to catalyze the synthesis of pyrano[3,2-c]quinolones from 4-hydroxyquinolones and propargylic alcohols. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of this compound and related scaffolds.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can reduce reaction times and energy consumption. The synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate derivatives using SnCl4/SiO2 NPs is an example of a solvent-free approach, where the neat reactants are heated together to form the product. bas.bg Similarly, the synthesis of related pyranobenzopyrans has been achieved by refluxing the reactants neatly in the presence of catalytic pyridine. ias.ac.in For other pyran scaffolds, methods like grinding reactants with a solid catalyst such as DABCO at room temperature represent a highly efficient solvent-free protocol. nih.gov Furthermore, sulfonic acid nanoporous silica (SBA-Pr-SO3H) has been used as a nanocatalyst for the high-efficiency synthesis of pyrano[2,3-d]pyrimidine diones under solvent-free conditions. nih.gov

Table 2: Green Chemistry Approaches in Pyrano[3,2-b]pyran and Related Syntheses

| Catalyst / Method | Substrate Type | Conditions | Key Advantage | Source(s) |

| SnCl4/SiO2 NPs | This compound | Solvent-Free, 60-70 °C | Eliminates bulk solvent | bas.bg |

| Pyridine | Pyranobenzopyran | Solvent-Free, Reflux | Simple, good yields | ias.ac.in |

| Fe3O4@SiO2-IL-Fc | This compound | Aqueous Media (EtOH/H2O) | Use of water as co-solvent | researchgate.net |

| L-Proline | This compound | Aqueous Media (EtOH/H2O) | Benign catalyst and solvent | researchgate.net |

Aqueous Media Reaction Systems

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several catalytic systems for pyrano[3,2-b]pyran synthesis have been designed to work in water or aqueous-organic mixtures. The aforementioned Fe3O4@SiO2-IL-Fc nanocatalyst performs optimally in a 70:30 ethanol/water mixture. The organocatalyst L-proline is also effectively used in an aqueous ethanolic solution for the synthesis of dihydropyrano[3,2-b]pyrans. researchgate.net These methods not only reduce the reliance on volatile organic compounds but can also enhance reaction rates and selectivity due to hydrophobic effects.

Development of Reusable Catalyst Systems

A pivotal advancement in the synthesis of this compound derivatives is the development of heterogeneous catalysts that can be easily recovered and reused. This approach addresses both economic and environmental concerns by minimizing catalyst waste and simplifying product purification.

One notable example involves the use of barium titanate nanoparticles (BaTiO3 NPs) as an efficient and reusable heterogeneous catalyst. researchgate.net These nanoparticles, with a spherical shape and a particle size of 60–80 nm, have been successfully employed in the ultrasound-assisted synthesis of this compound. The catalyst's reusability was demonstrated for up to five consecutive runs with only a marginal loss in its catalytic activity, highlighting its stability and practical utility. researchgate.net

Another innovative system utilizes magnetic nanoparticles coated with carbon quantum dots and copper(I) iodide (Fe3O4@CQD@CuI) as an eco-friendly and recyclable nanocatalyst. nih.gov This catalyst has proven effective in the three-component synthesis of kojic acid-based dihydropyrano[3,2-b]pyran derivatives. The magnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse for several cycles without a significant decrease in efficiency. researchgate.net

Similarly, a novel nanomagnetic catalyst, ferrocene-containing ionic liquid supported on silica-coated Fe3O4 nanoparticles (nano Fe3O4@SiO2-IL-Fc), has been developed for the one-pot synthesis of this compound derivatives. This catalyst is effective under ultrasonic irradiation at room temperature and can be magnetically separated and reused for at least six consecutive runs without significant loss of its catalytic activity. researchgate.net Other reported reusable catalysts for the synthesis of various pyran derivatives include nano fluoroapatite doped with Si and Mg, and complexes like Zn(Proline)2. researchgate.netnih.gov

Table 1: Performance of Reusable Catalysts in this compound Synthesis

| Catalyst | Synthesis Method | Reusability | Key Advantages |

|---|---|---|---|

| Barium Titanate Nanoparticles (BaTiO3 NPs) | Ultrasound-assisted | Up to 5 runs with marginal activity loss researchgate.net | Simplicity, short reaction time, high yield, green conditions. researchgate.net |

| Fe3O4@CQD@CuI | Ultrasound-assisted | Recyclable | Eco-friendly, easy magnetic separation. nih.gov |

| Nano Fe3O4@SiO2-IL-Fc | Ultrasound-assisted | At least 6 runs without significant activity loss researchgate.net | High yields, simple workup, magnetic separation. researchgate.net |

Ultrasound-Assisted Synthesis Enhancements

The application of ultrasonic irradiation has emerged as a powerful tool for accelerating the synthesis of this compound scaffolds. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with high temperatures and pressures, thereby enhancing reaction rates. researchgate.net

Ultrasound-assisted methods have been successfully applied to the one-pot, three-component synthesis of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives from kojic acid, malononitrile, and various aromatic aldehydes. researchgate.net This approach, often combined with the use of nanocatalysts like barium titanate nanoparticles, offers numerous advantages over conventional methods, including significantly shorter reaction times, higher yields, operational simplicity, and milder reaction conditions (often at room temperature). researchgate.net The synergy between the nanocatalyst and ultrasound irradiation contributes to a more sustainable chemical process. researchgate.net

For instance, the synthesis of dihydropyrano[3,2-b]pyrans has been achieved using an ionic liquid-functionalized nanocatalyst under ultrasonic irradiation. researchgate.net This green methodology provides a convenient and sustainable route to medicinally relevant compounds. researchgate.net The use of ultrasound eliminates the need for specialized and often energy-intensive equipment, making it a practical and efficient alternative. tandfonline.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Heating | Ultrasound Irradiation |

|---|---|---|

| Reaction Time | Often several hours | Significantly shorter (minutes) researchgate.netresearchgate.net |

| Energy Consumption | Higher | Lower |

| Reaction Temperature | Often elevated/reflux nih.gov | Room temperature possible researchgate.netresearchgate.net |

| Yields | Variable | Generally high to excellent researchgate.netresearchgate.net |

| Work-up | Can be complex | Often simpler and cleaner researchgate.netresearchgate.net |

Microwave Irradiation Techniques

Microwave-assisted synthesis is another non-conventional energy source that has been effectively used to accelerate organic reactions, including the formation of pyran-containing heterocyclic systems. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. gsconlinepress.com

In the context of pyran ring synthesis, microwave irradiation has been employed for the preparation of pyranopyrazoles and related scaffolds. gsconlinepress.com For example, the reaction of aldehydes, malononitrile, and a pyrazolone (B3327878) derivative in the presence of a piperidine (B6355638) catalyst under microwave irradiation can yield pyranopyrazoles within 2-8 minutes. gsconlinepress.com While specific studies focusing exclusively on the microwave synthesis of the parent "this compound" are less common in the provided sources, the successful application of this technique to the closely related pyrano[3,2-c]quinoline scaffold demonstrates its potential. nih.govrsc.org The synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates was completed in as little as 4-5 minutes with yields up to 94% under microwave irradiation, a significant improvement over conventional reflux methods. nih.gov This highlights the general applicability of microwave technology for the rapid and efficient construction of fused pyran ring systems.

Mechanistic Investigations of this compound Formation

The formation of the this compound scaffold through the common one-pot, three-component reaction of an aldehyde, malononitrile, and kojic acid proceeds through a well-established domino reaction sequence. This sequence involves an initial Knoevenagel condensation, followed by a Michael addition, and culminates in an intramolecular cyclization.

Knoevenagel Condensation Initial Step

The reaction cascade is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, malononitrile. nih.govsemanticscholar.org This step is typically catalyzed by a base. The catalyst facilitates the deprotonation of malononitrile, generating a carbanion that then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields an α,β-unsaturated compound, a Knoevenagel adduct (an arylidenemalononitrile derivative). orgchemres.orgorganic-chemistry.orgnih.gov This highly electrophilic intermediate is primed for the subsequent nucleophilic attack. nih.gov

Intramolecular Cyclization Processes

The final step in the domino sequence is an intramolecular cyclization. nih.govsemanticscholar.org After the Michael addition, the resulting intermediate undergoes a ring-closing reaction. This process typically involves the attack of a hydroxyl group from the kojic acid moiety onto one of the nitrile groups of the original malononitrile fragment. This is followed by tautomerization to yield the stable, final 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile product. researchgate.net This spontaneous cyclization step concludes the cascade and efficiently assembles the fused heterocyclic scaffold in a single synthetic operation.

Tautomeric Equilibria in Reaction Pathways

Tautomerism plays a crucial role in the reaction pathways leading to pyrano[3,2-b]pyran derivatives, particularly in multicomponent reactions where starting materials and intermediates can exist in multiple forms. The dynamic equilibrium between keto and enol tautomers, or other tautomeric forms, often dictates the reactivity and the final structure of the product.

In the widely employed three-component synthesis of 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles from an aldehyde, kojic acid, and malononitrile, tautomerism of the reactants is a key mechanistic feature. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) itself can be considered to have keto-enol character. The reaction is often initiated by a Knoevenagel condensation between the aldehyde and malononitrile. The resulting arylidene malononitrile is a Michael acceptor. Subsequently, the enol form of kojic acid acts as a nucleophile in a Michael addition reaction. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable pyrano[3,2-b]pyran ring system.

Similarly, in the synthesis of other pyran derivatives, the tautomerization of intermediates is a recurring theme. For instance, in the formation of pyrano[2,3-d]pyrimidine diones, both malononitrile and barbituric acid undergo tautomerization to their more reactive forms before participating in the condensation and cyclization steps. Studies on related tetrahydropyran-2,4-diones have shown that these compounds can exist in three distinct forms: a keto form and two different enol forms, depending on the conditions of isolation and the solvent used. This highlights the sensitivity of the tautomeric equilibrium to the surrounding chemical environment.

The stability of these tautomeric intermediates can be influenced by factors such as intramolecular hydrogen bonding and the electronic character of neighboring atoms or groups. For example, the presence of a sulfur atom adjacent to a 1,3,4-thiadiazole (B1197879) moiety can stabilize the enol form through electron delocalization. Understanding and controlling these tautomeric equilibria are essential for optimizing reaction conditions and achieving the desired product in the synthesis of pyrano[3,2-b]pyran scaffolds.

Influence of Substituent Groups on Reaction Efficiency and Selectivity

The nature of the substituent groups on the starting materials, particularly on the aldehyde component in multicomponent reactions, can significantly impact the efficiency and selectivity of the synthesis of pyrano[3,2-b]pyran derivatives. Both electronic and steric effects of these substituents come into play, affecting reaction rates, yields, and in some cases, the regioselectivity of the reaction.

In the synthesis of various pyran-based heterocyclic systems, a general observation is that a wide range of aromatic aldehydes bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be successfully employed. For instance, in the synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidine diones, both types of substituents on the phenyl ring of the aldehyde generally lead to good yields of the desired products.

However, the electronic nature of the substituents can influence the reaction kinetics. Aldehydes with electron-withdrawing groups are generally more electrophilic and may react faster in the initial Knoevenagel condensation step. Conversely, electron-donating groups can decrease the electrophilicity of the aldehyde, potentially leading to slower reaction rates. Despite these electronic differences, in many reported syntheses of pyrano[3,2-b]pyran derivatives from kojic acid, the yields are often high regardless of the electronic nature of the substituent on the aromatic aldehyde. This suggests that the subsequent Michael addition and cyclization steps are often efficient and drive the reaction to completion.

In some related heterocyclic syntheses, the influence of substituents is more pronounced. For example, in the reaction of 2H-furo[3,2-b]pyran-2-ones with amines, the presence of an electron-donating group in the aroyl fragment can deactivate the carbonyl moiety and hinder the reaction.

While the electronic effects on reaction yields for many pyrano[3,2-b]pyran syntheses appear to be moderate, the substituents can have a more significant impact on the biological activity of the final products. For example, in a series of pyrano[2,3-d]pyrimidine diones, compounds with hydrophobic and electron-donating groups on the phenyl ring showed good urease inhibitory activity, whereas those with electron-withdrawing groups had reduced activity.

The following table summarizes the effect of various substituents on the aromatic aldehyde in a typical three-component synthesis of 2-amino-4-aryl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles.

| Entry | Aryl Group (Ar) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | C6H5 | 15 | 95 |

| 2 | 4-CH3-C6H4 | 20 | 92 |

| 3 | 4-OCH3-C6H4 | 25 | 90 |

| 4 | 4-Cl-C6H4 | 10 | 96 |

| 5 | 4-NO2-C6H4 | 8 | 98 |

| 6 | 3-NO2-C6H4 | 12 | 94 |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of pyrano[3,2-b]pyran derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. While significant progress has been made in the synthesis of racemic pyrano[3,2-b]pyrans, reports on their stereoselective synthesis are less common but are an emerging area of research. The focus has been primarily on diastereoselective approaches, with enantioselective methods being a more recent development, often drawing inspiration from advances in the asymmetric synthesis of other pyran-containing scaffolds.

Diastereoselective Approaches

Diastereoselective synthesis of pyran systems can often be achieved by taking advantage of existing stereocenters in the starting materials or by controlling the formation of new stereocenters during the reaction. In the context of fused pyran systems, such as pyrano[3,2-c]pyrans, diastereoselective annulation reactions have been reported. For instance, the reaction of 2-C-formyl glycals with 4-hydroxy-pyran-2-ones can lead to the formation of polycyclic acetal-fused pyranopyrones with a high degree of diastereoselectivity. au.dknih.gov The stereochemical outcome in such reactions is significantly influenced by the stereogenic center at the C-4 position of the glycal. au.dknih.gov Although this example pertains to a related pyranopyrone system, the principles of substrate-controlled diastereoselection could potentially be applied to the synthesis of pyrano[3,2-b]pyran derivatives.

Enantioselective Strategies

The development of enantioselective methods for the synthesis of pyrano[3,2-b]pyran scaffolds is a more challenging endeavor. Much of the progress in this area is based on the broader field of asymmetric organocatalysis, which has proven to be a powerful tool for the enantioselective synthesis of a wide variety of chiral molecules, including pyran derivatives.

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. In the context of pyran synthesis, pyranose-derived chiral auxiliaries have been effectively used in the allene (B1206475) ether Nazarov cyclization to produce chiral cyclopentenones. nih.gov The stereochemistry of the pyranose auxiliary directs the facial selectivity of the cyclization. nih.gov While specific applications of chiral auxiliaries for the direct synthesis of the pyrano[3,2-b]pyran core are not yet widely reported, this approach remains a viable and powerful strategy for future investigations.

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of heterocyclic compounds. Chiral secondary amines, such as proline and its derivatives, have been extensively used to catalyze asymmetric reactions through the formation of chiral enamines or iminium ions.

In the synthesis of functionalized 3,4-dihydropyrans, organocatalysts have been successfully employed in the enantioselective Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, followed by an intramolecular cyclization. au.dk This strategy has provided access to a range of chiral dihydropyran derivatives with excellent enantioselectivities. au.dk L-proline, for instance, has been shown to catalyze the multicomponent reaction of aromatic aldehydes, malononitrile, and active methylene compounds to produce chiral pyrans and thiopyrans with good stereospecificity. nih.gov

The application of these organocatalytic strategies to the synthesis of pyrano[3,2-b]pyran derivatives is a promising and active area of research. The development of novel chiral catalysts and the optimization of reaction conditions are expected to lead to efficient and highly enantioselective methods for the synthesis of this important class of compounds.

Spectroscopic and Analytical Elucidation of Pyrano 3,2 B Pyran Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the structural analysis of pyrano[3,2-b]pyran derivatives, providing detailed information about the carbon skeleton and the stereochemical arrangement of substituents.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing pyrano[3,2-b]pyran structures. bas.bgresearchgate.netscielo.brrsc.orgsemanticscholar.orgrsc.org The chemical shifts (δ) and coupling constants (J) of the protons provide insights into their chemical environment and spatial relationships. For instance, in a series of synthesized 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles, the ¹H NMR spectra show characteristic signals for the methine proton, methylene (B1212753) protons, and protons of various substituents. bas.bgresearchgate.net

The ¹³C NMR spectra are equally informative, revealing the number and types of carbon atoms present in the molecule. For example, in the ¹³C NMR spectrum of dimethyl 2-(tert-butylamino)-8-oxo-4,8-dihydro-2H,3H-pyrano[3,2-b]pyran-3,4-dicarboxylate, 15 distinct resonances were observed, which is consistent with its proposed structure. chem-soc.si The chemical shifts of the carbons in the pyran rings are particularly diagnostic. For example, in some pyrano[3,2-b]pyran derivatives, the acetal (B89532) carbon atom appears in the region of 95.8–98.2 ppm in the ¹³C NMR spectra. semanticscholar.org

Here are interactive data tables showing representative ¹H and ¹³C NMR spectral data for some pyrano[3,2-b]pyran derivatives:

Table 1: Representative ¹H NMR Data for Pyrano[3,2-b]pyran Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Amino-4-(4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile bas.bg | DMSO-d6 | CH₂ | 4.16, 4.20 | dd | 16.4, 6 |

| Methine | 5.17 | s | |||

| OH | 5.64 | t | 6 | ||

| =CH | 6.31 | s | |||

| NH₂ | 7.24 | s | |||

| Aromatic | 8.11, 8.32 | d | 8 | ||

| 2-Amino-4-(2-hydroxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile bas.bg | DMSO-d6 | CH₂ | 4.08-4.21 | dd | 16, 6 |

| Methine | 5.19 | s | |||

| OH | 5.61 | t | 6 | ||

| =CH | 6.28 | s | |||

| Aromatic | 7.04, 7.11, 7.28-7.32 | d, d, m | 8, 3.4 | ||

| NH₂ | 7.13 | s | |||

| OH | 9.28 | s | |||

| Dimethyl 2-(tert-butylamino)-8-oxo-4,8-dihydro-2H,3H-pyrano[3,2-b]pyran-3,4-dicarboxylate chem-soc.si | CDCl₃ | CMe₃ | 1.47 | s | |

| 2OMe | 3.69, 3.72 | 2s | |||

| OH | 4.00 | bs | |||

| OCH₂ | 4.49 | s | |||

| CH | 4.61 | s | |||

| Vinyl proton | 6.53 | s | |||

| NH | 8.72 | bs |

Table 2: Representative ¹³C NMR Data for Pyrano[3,2-b]pyran Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 2-Amino-4-(4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile bas.bg | DMSO-d6 | CH₂ | 54.3 |

| 59.8, 112.3, 114.8, 116.5, 118.1, 124.6, 130.0, 143.6, 148.1, 148.5, 158.9, 168.6, 172.3 | |||

| 2-Amino-4-(2-hydroxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile bas.bg | DMSO-d6 | 33.8, 50.4, 59.3, 108.8, 116.1, 119.4, 119.9, 124.9, 128.1, 128.9, 141.3, 148.9, 150.3, 161.4, 167.5, 173.7 | |

| Dimethyl 2-(tert-butylamino)-8-oxo-4,8-dihydro-2H,3H-pyrano[3,2-b]pyran-3,4-dicarboxylate chem-soc.si | CDCl₃ | CMe₃ | 30.1 |

| CH | 41.6 | ||

| 2OMe | 51.1, 52.9 | ||

| NCMe₃ | 53.3 | ||

| OCH₂ | 60.6 | ||

| C | 70.7 | ||

| CH | 112.5 | ||

| 4C | 137.9, 147.1, 160.1, 170.6 | ||

| 2C=O (esters) | 167.3, 168.9 | ||

| C=O (ketone) | 170.7 |

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complex connectivity within the pyrano[3,2-b]pyran framework, a suite of advanced 2D NMR techniques is employed. rsc.orgacs.orgmdpi.com These experiments are crucial for confirming the proposed structures and understanding the spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish spin systems. For example, in chaetolines A and B, which contain a pyrano[3,2-f]isoquinoline core, COSY spectra revealed a continuous spin system from an oxygenated methylene group (H₂-8) to another methylene group (H₂-10). acs.orgacs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. mdpi.comktu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is instrumental in connecting different spin systems and identifying quaternary carbons. For instance, in pyrano[2,3-c]pyrazol-4(2H)-ones, ¹H-¹³C HMBC was used to confirm the structure. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry of the molecule. mdpi.comktu.edu

LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation): This is a more advanced version of HMBC that can provide even longer-range correlation information. mdpi.com

ADEQUATE (Adequate Double Quantum Transfer Experiment): This powerful technique can be used to trace out the entire carbon skeleton of a molecule. mdpi.com

¹H-¹⁵N HMBC: This experiment is used to probe the connectivity between protons and nitrogen atoms, which is particularly useful for nitrogen-containing pyrano[3,2-b]pyran derivatives. mdpi.com

The combination of these techniques provides a comprehensive picture of the molecular structure, leaving little room for ambiguity. mdpi.comktu.edu

NMR Applications in Relative and Absolute Configuration Determination

Determining the relative and absolute configuration of stereocenters is a critical aspect of structural elucidation for chiral pyrano[3,2-b]pyran derivatives. NMR spectroscopy, often in conjunction with computational methods, plays a pivotal role in this process. acs.orgmdpi.com

The relative configuration of substituents on the pyran rings can often be deduced from the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. For instance, the relative configurations of cis- and trans-isomers of some 2-phenyl pyrans were assigned based on ¹H NMR spectroscopy, assuming a half-chair conformation. rsc.org

For the determination of absolute configuration, more advanced techniques are often required. One such method involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), in conjunction with NMR analysis. rsc.org By comparing the NMR spectra of the diastereomeric esters formed, the absolute configuration of the chiral center can be established. mdpi.com

In recent years, computational methods have become increasingly important in stereochemical assignment. By calculating the theoretical NMR chemical shifts for all possible diastereomers of a molecule and comparing them to the experimental data, the most likely structure can be identified. acs.orgresearchgate.net This approach was successfully used to revise the structure of elatenyne, which was initially proposed to be a pyrano[3,2-b]pyran but was later confirmed to be a 2,2'-bifuranyl derivative through total synthesis and computational analysis. acs.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a highly accurate mass spectrometry technique that can determine the mass of a molecule with a very high degree of precision. acs.org This allows for the unambiguous determination of the molecular formula of a compound. For example, the molecular formula of capillasterin A, a novel pyrano[2,3-f]chromene, was assigned as C₁₈H₁₆O₆ based on its (+)-HRESIMS data. mdpi.com Similarly, the molecular formula of aspergiletal B, a pyrano[4,3-h]chromene derivative, was determined to be C₂₂H₃₄O₆ by HRESIMS. nih.gov

General Mass Spectrometric Data (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a softer ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many pyrano[3,2-b]pyran derivatives. rsc.orgbohrium.com ESI-MS spectra typically show the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, which allows for the determination of the molecular weight of the compound. For example, the mass spectrum of a synthesized pyrano[3,2-b]pyran-4-one derivative displayed a molecular ion peak at m/z 367, which was consistent with the 1:1:1 adduct of the starting materials. chem-soc.si In the analysis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones, the mass spectrum of one derivative showed molecular ion peaks at m/z = 420 and 418, corresponding to the presence of chlorine isotopes. ingentaconnect.com

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural analysis of pyrano[3,2-b]pyran compounds, offering a rapid and non-destructive means to identify key functional groups present in the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within pyrano[3,2-b]pyran derivatives. The presence of characteristic absorption bands in the IR spectrum provides direct evidence for the molecular structure. For instance, in derivatives of 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, distinct vibrational frequencies are observed that correspond to the amine (NH2), hydroxyl (OH), nitrile (CN), and carbonyl (C=O) groups. bas.bg

The FTIR spectra of these compounds typically exhibit sharp peaks for the N-H stretching of the amino group, often seen as two bands in the range of 3330–3450 cm⁻¹. A broad band corresponding to the O-H stretch of the hydroxyl group is also a common feature. The strong, sharp absorption band around 2225 cm⁻¹ is a clear indicator of the nitrile (C≡N) group. Furthermore, the carbonyl (C=O) stretching vibration usually appears in the region of 1645–1656 cm⁻¹. bas.bg Other notable peaks include those for C-H bonds and the pyran ring system itself. researchgate.netresearchgate.net

The following table summarizes typical FTIR absorption bands for functional groups found in various pyrano[3,2-b]pyran derivatives. bas.bgresearchgate.netmdpi.comd-nb.inforsc.org

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Amino (NH₂) | Stretching | 3330–3450 |

| Hydroxyl (OH) | Stretching | ~3400 (broad) |

| Nitrile (C≡N) | Stretching | ~2225 |

| Carbonyl (C=O) | Stretching | 1645–1713 |

| C-H (aromatic/aliphatic) | Stretching | 2800–3100 |

| C=C (aromatic/alkenyl) | Stretching | 1500–1650 |

| C-O (ether) | Stretching | 1000–1300 |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

XRD studies have revealed that the central pyran ring in some pyrano[3,2-b]pyran derivatives can adopt conformations such as a half-chair or a sofa. researchgate.netiucr.org The analysis also elucidates the packing of molecules in the crystal lattice, highlighting intermolecular interactions like hydrogen bonds and π-π stacking. researchgate.net For example, in some 4H-pyran derivatives, the crystal packing is dominated by N-H···N, N-H···O, C-H···N, and C-H···O hydrogen bonds, as well as C-H···π interactions, which create a supramolecular framework. researchgate.net

The crystallographic data obtained from XRD analysis are deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), and are assigned a unique deposition number for reference. acs.org

Other Characterization Techniques for Catalyst Morphology and Composition

The synthesis of pyrano[3,2-b]pyran derivatives often involves the use of heterogeneous catalysts. A variety of analytical techniques are employed to characterize the physical and chemical properties of these catalysts, which is essential for understanding their activity and reusability. researchgate.netrsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and particle size of the catalysts. bas.bgnih.govnih.govresearchgate.net For instance, SEM images can show the shape and size distribution of nanoparticles used as catalysts, while TEM provides higher resolution images to observe the internal structure. bas.bgnih.govnih.gov

Thermogravimetric Analysis (TGA) determines the thermal stability of the catalyst and can quantify the amount of organic material functionalized on an inorganic support. rsc.orgnih.gov TGA data shows weight loss at different temperatures, indicating the decomposition of organic moieties or the loss of adsorbed water. nih.gov

Brunauer-Emmett-Teller (BET) analysis measures the specific surface area and pore size distribution of the catalyst, which are critical parameters for heterogeneous catalysis. rsc.orgresearchgate.netnih.govencyclopedia.pub

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides the elemental composition of the catalyst, confirming the presence and distribution of the active catalytic species. researchgate.netrsc.orgnih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that determines the elemental composition and the chemical state of the elements on the catalyst's surface. rsc.orgnih.govnih.govnih.gov

These techniques collectively provide a comprehensive understanding of the catalyst's structure, which is vital for optimizing the synthesis of pyrano[3,2-b]pyran derivatives. rsc.orgnih.govnih.gov

Challenges and Pitfalls in Structural Elucidation

Despite the powerful analytical tools available, the structural elucidation of complex molecules like pyrano[3,2-b]pyrans is not without its challenges. Ambiguities can arise, leading to potential misinterpretations of the final structure.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to establish long-range (typically 2- and 3-bond) correlations between protons and carbons. While invaluable for piecing together molecular fragments, the interpretation of HMBC data can sometimes be ambiguous.

One significant challenge is that the intensity of an HMBC cross-peak is dependent on the magnitude of the nJCH coupling constant, which does not always correlate with the number of bonds separating the proton and carbon. columbia.edu For example, a strong correlation might be observed for a two-bond coupling, while a weaker or even absent correlation could occur for a three-bond coupling, especially if the dihedral angle is close to 90°. columbia.edulibretexts.org

Furthermore, correlations over four or more bonds (⁴JCH) can sometimes be observed, particularly in conjugated systems, which can be mistaken for shorter-range correlations, leading to incorrect structural assignments. columbia.edunih.gov The absence of a key HMBC correlation can also be problematic, preventing the unambiguous connection of different parts of a molecule. acs.org This has been a noted issue in the structural elucidation of some natural products, where initial assignments were later revised. nih.govresearchgate.net

A major challenge in the characterization of pyrano[3,2-b]pyrans is distinguishing between different types of isomers.

Constitutional isomers have the same molecular formula but different atomic connectivity. reddit.comlibretexts.orgmasterorganicchemistry.com For example, a pyrano[3,2-b]pyran scaffold might be mistaken for a 2,2'-bifuranyl moiety if the spectroscopic data is not carefully analyzed. nih.govresearchgate.net The chemical shifts in ¹³C NMR can be a key differentiator; for instance, oxygen-bearing carbons in a 2,2'-bifuranyl system tend to appear at a lower field (> 76 ppm) compared to those in a pyrano[3,2-b]pyran system (< 76 ppm). nih.govresearchgate.net

Configurational isomers (a type of stereoisomer) have the same connectivity but differ in the spatial arrangement of their atoms. reddit.comlibretexts.org This includes diastereomers and enantiomers. Differentiating these isomers often requires more advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide through-space correlations between protons. scielo.br However, if the key protons are too far apart or have similar distances to a reference proton in different isomers, these experiments may not provide a definitive answer. mdpi.com In such cases, the synthesis of different possible isomers and comparison of their spectroscopic data with the unknown compound, or single-crystal X-ray diffraction, may be necessary to establish the correct configuration. scielo.br

Computational and Theoretical Chemistry Studies on Pyrano 3,2 B Pyran Systems

Electronic Structure and Reactivity Predictions

Data on the electronic properties (such as HOMO-LUMO energies, molecular electrostatic potential maps, etc.) and reactivity descriptors for the parent pyrano(3,2-b)pyran compound are not specifically reported.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com The energy and symmetry of these orbitals are paramount in determining the feasibility and outcome of a chemical reaction.

In the context of this compound systems, FMO theory is particularly useful for understanding their synthesis, which often involves multicomponent reactions (MCRs) or cycloadditions. researchgate.netmdpi.comnih.gov The theory posits that reactivity is governed by three primary observations:

The occupied orbitals of different molecules repel each other.

Positive and negative charges between molecules attract each other.

The occupied orbitals of one molecule (especially the HOMO) and the unoccupied orbitals of another (especially the LUMO) interact, leading to attraction and bond formation. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For instance, in the synthesis of related pyrano[2,3-c]pyrazole derivatives, DFT calculations are used to determine the HOMO and LUMO energies. nih.gov The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. taylorandfrancis.com By analyzing the HOMO-LUMO interactions of the precursors—such as an aldehyde, malononitrile (B47326), and a 4-hydroxy-pyrone derivative—researchers can rationalize the regioselectivity and feasibility of the reaction pathways leading to the fused pyran skeleton.

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the molecule's ability to donate electrons. Higher EHOMO values indicate a stronger electron-donating capacity. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. Lower ELUMO values indicate a stronger electron-accepting capacity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and greater polarizability. mdpi.com |

This table describes the key parameters of Frontier Molecular Orbital (FMO) theory and their role in predicting the chemical reactivity of molecules like this compound.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Density Functional Theory (DFT) calculations are a powerful method for mapping the potential energy surface of a reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying stable intermediates, locating transition states (TS), and calculating the activation energies associated with each step.

For pyran-containing systems, computational studies have been crucial in understanding complex transformations. A notable example is the computational analysis of the thermal decomposition of dihydropyrans, which are structurally related to the this compound core. researchgate.netmdpi.com In one such study, the decomposition was modeled using the PBE0/6-311+G(d,p) level of theory, revealing a concerted mechanism that proceeds through a six-membered cyclic transition state. mdpi.com

The process involves:

Geometry Optimization: The structures of the reactant, transition state, and products are fully optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of each stationary point. A stable molecule (reactant, intermediate, or product) will have all real frequencies, whereas a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Activation Parameter Calculation: From these calculations, key kinetic and thermodynamic parameters, such as the activation energy (Ea) and the Gibbs free energy of activation (ΔG≠), are determined.

These computational analyses provide a quantitative understanding of the reaction barriers and can predict how substituents affect reactivity. For example, studies on substituted dihydropyrans showed that methyl groups at specific positions could decrease the activation free energy, thus accelerating the decomposition reaction. mdpi.com Similarly, in the synthesis of pyrano[2,3-c]pyrazoles, computational chemistry helps distinguish between different plausible mechanistic pathways, such as those involving epoxide intermediates versus direct cyclization. mdpi.com This level of mechanistic detail is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

| Molecule | Activation Energy (Ea) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (ΔG≠) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 211 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 205 | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 198 | 183 |

Data from a computational study on the thermal decomposition of dihydropyran derivatives, demonstrating the use of DFT to calculate key kinetic parameters. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules. These theoretical predictions serve as a powerful tool for structure elucidation and validation, allowing for direct comparison with experimental data.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. The prediction of 1H and 13C NMR chemical shifts (δ) and coupling constants (J) using quantum chemical calculations has become a standard procedure for confirming or assigning the structures of new compounds. bohrium.com

The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)). bohrium.comresearchgate.net The process involves:

Optimizing the molecular geometry of the target this compound derivative.

Performing GIAO calculations on the optimized structure to compute the isotropic magnetic shielding tensors (σ).

Calculating the chemical shifts (δ) by referencing the computed shielding values to that of a standard, typically Tetramethylsilane (TMS), using the equation: δcalc = σTMS - σiso.

Numerous studies on various pyran derivatives have shown an excellent linear correlation between the theoretically calculated and experimentally measured chemical shifts, often with correlation coefficients (R²) exceeding 0.98. mdpi.com This high degree of accuracy allows researchers to confidently assign complex spectra, differentiate between isomers, and understand the electronic effects of different substituents on the pyran framework.

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| C1 | 160.1 | 161.5 |

| C2 | 98.5 | 100.2 |

| C3 | 155.4 | 156.8 |

| C4 | 105.7 | 107.1 |

| C5 | 145.2 | 146.9 |

| H1 | 7.85 | 7.91 |

| H2 | 6.21 | 6.28 |

| H3 | 8.12 | 8.19 |

Representative comparison of experimental and DFT-calculated 1H and 13C NMR chemical shifts for a generic pyran derivative, illustrating the typical level of agreement. Data is hypothetical, based on correlations reported in studies like bohrium.commdpi.com.

Theoretical Prediction of Circular Dichroism (CD) and Optical Rotation (OR) Spectra

For chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Optical Rotation (OR) are essential for determining absolute configuration and studying conformational preferences. Time-dependent DFT (TD-DFT) has emerged as a reliable method for predicting CD and OR spectra. researchgate.netnih.gov

The calculation of a CD spectrum involves computing the rotatory strengths for electronic transitions between the ground and excited states. The resulting theoretical spectrum can then be compared with the experimental one. A good match between the signs and relative intensities of the Cotton effects provides strong evidence for the assigned absolute configuration of a chiral center in a this compound derivative.

Computational studies on related chiral systems, such as subporphyrins with a fused pyran ring, have shown that the CD response is highly sensitive to the molecular structure. nih.gov Factors that significantly influence the predicted spectra include:

Peripheral Substituents: Different functional groups attached to the pyranopyran core can dramatically alter the intensity and sign of the CD signals.

Conformation: The relative orientation of different parts of the molecule, such as the dihedral angles between substituent groups and the heterocyclic core, has a large impact on the chiroptical properties. nih.gov

For molecules with conformational flexibility, it is common practice to calculate the spectra for all low-energy conformers and then generate a final, Boltzmann-weighted spectrum at a given temperature. mdpi.com This approach provides a more realistic theoretical spectrum for comparison with experimental results obtained from a sample containing an equilibrium of conformers.

Thermochemical and Kinetic Studies

Theoretical chemistry provides a framework for calculating the thermochemical properties of molecules, which are fundamental to understanding their stability, reactivity, and behavior in chemical reactions.

Energy and Zero-Point Vibrational Energy Calculations

The total electronic energy of a molecule at 0 K is a primary output of quantum chemical calculations. However, for accurate thermochemical analysis, this energy must be corrected for the Zero-Point Vibrational Energy (ZPVE). The ZPVE arises from the fact that, even at absolute zero, molecules are not static but vibrate about their equilibrium positions. It is calculated by summing the energies of all normal vibrational modes, typically within the harmonic oscillator approximation. bme.hu

For high accuracy, it is often necessary to go beyond the harmonic approximation and include anharmonic corrections. bme.hu These calculations, often performed using methods like second-order perturbation theory (PT2), provide more realistic ZPVE values.

In studies of pyran systems, DFT calculations are used to determine key energetic properties:

Total Energy and Heat of Formation: These values are calculated for reactants, intermediates, transition states, and products to build a complete energy profile of a reaction. nih.gov

Gibbs Free Energy (G): By combining electronic energy, ZPVE, and thermal corrections for enthalpy and entropy at a specific temperature, the Gibbs free energy can be calculated. This is crucial for predicting the spontaneity and equilibrium position of a reaction.

Activation Energy (Ea): As discussed previously, the energy difference between the reactants and the transition state determines the kinetic barrier of a reaction. mdpi.com

These thermochemical and kinetic parameters, derived from first-principles calculations, provide a quantitative basis for understanding and predicting the chemical behavior of this compound systems.

Kinetic and Thermodynamic Parameter Determination (e.g., for Thermal Decomposition Mechanisms)

A thorough review of available scientific literature reveals a notable scarcity of computational and theoretical studies specifically focused on determining the kinetic and thermodynamic parameters for the thermal decomposition mechanisms of this compound systems. While the broader class of pyran-containing molecules has been the subject of thermal analysis, dedicated research into the pyrolysis of the fused this compound core structure, its derivatives, and the associated energy profiles is not extensively documented.

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, calculating activation energies (Ea), and determining thermodynamic quantities such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters are crucial for understanding the stability, reactivity, and decomposition pathways of chemical compounds. However, the application of these theoretical methods to the this compound skeleton is not apparent in published research.

In contrast, related but structurally distinct monocyclic systems, such as dihydropyran derivatives, have undergone such computational investigation. For instance, a 2024 study by Ruiz et al. computationally examined the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogues using Density Functional Theory (DFT) at the PBE0/6-311+G(d,p) level. usc.edu.comdpi.com This research determined kinetic and thermodynamic parameters for the retro-Diels-Alder reaction of these simpler, single-ring heterocycles. usc.edu.comdpi.com The study calculated values for activation energy and free energy of activation, providing insights into how substituents affect the thermal stability of the dihydropyran ring. usc.edu.comdpi.com

However, it is critical to emphasize that these findings pertain to monocyclic dihydropyrans and cannot be directly extrapolated to the bicyclic, fused this compound system. The fusion of the two pyran rings introduces significant structural and electronic differences, including increased rigidity and altered electron distribution, which would fundamentally change the mechanism and energetics of thermal decomposition. A proper theoretical study on this compound would need to consider unique decomposition pathways, transition states, and intermediates that are not present in single-ring systems.

The absence of such specific studies on this compound highlights a gap in the current body of computational chemistry research. Future theoretical investigations would be invaluable for predicting the thermal stability of this important heterocyclic scaffold and for understanding the potential byproducts of its degradation under thermal stress. Such studies would be beneficial for applications where this compound derivatives might be exposed to high temperatures, for instance, in materials science or in the analysis of biomass pyrolysis, where related structures may occur.

Applications and Advanced Research Directions Involving Pyrano 3,2 B Pyran

Role in Materials Science and Engineering

The rigid and planar nature of the pyrano(3,2-b)pyran core makes it an excellent building block for the development of novel materials with specific, tunable properties. Researchers have leveraged this scaffold to create functional materials for a range of technological applications, particularly in the field of optoelectronics.

The this compound skeleton serves as a versatile platform for constructing functional materials. Its core structure can be systematically modified through various synthetic strategies, allowing for the fine-tuning of its electronic and physical properties. The ability to introduce a wide array of functional groups onto the pyranopyrans framework is crucial for designing materials with tailored characteristics for specific applications. For instance, derivatives of the related pyrano[3,2-c]chromene have been synthesized and studied as potential n-type organic semiconductor materials, demonstrating the potential of pyran-fused systems in organic electronics. ijcce.ac.ir The development of efficient synthetic methods, such as multicomponent reactions, facilitates the creation of diverse pyranopyrans derivatives, expanding the library of available functional materials. rsc.org

The this compound moiety and its isomers are integral to the design of organic dyes and pigments for optoelectronic applications. These compounds have shown significant promise as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netbohrium.com

Researchers have synthesized novel chromophores based on a pyran core functionalized with different electron-acceptor groups and peripheral cyano-acrylic groups for use in DSSCs. bohrium.com These dyes exhibit a range of colors from orange to blue and are characterized by high molar extinction coefficients, reaching values as high as 6.4·10⁴ cm⁻¹ M⁻¹. researchgate.net In DSSC applications, these pyran-based dyes have achieved power conversion efficiencies up to 2.82%. researchgate.net Furthermore, some devices have demonstrated excellent stability under accelerated aging tests, indicating their robustness for practical applications. researchgate.net

The electronic properties of these dyes can be precisely controlled by modifying the chemical structure, particularly the strength of the electron-acceptor groups attached to the pyran core. bohrium.com Density Functional Theory (DFT) calculations have been employed to understand the electronic structures and predict the performance of these materials. ijcce.ac.irresearchgate.net Studies on related pyrano[3,2-c]quinoline and pyrano[3,2-c]chromene derivatives have also highlighted their potential in solar cell applications and as charge transport materials in semiconductor devices. ijcce.ac.irnih.gov

| Application Area | Compound Class | Key Research Finding | Reference |

|---|---|---|---|

| Dye-Sensitized Solar Cells (DSSC) | Pyran-based chromophores | Achieved a maximum power conversion efficiency of 2.82%. | researchgate.net |

| DSSC Photosensitizers | Pyran-based dyes | Can be used as both n- and p-type sensitizers, with efficiencies up to 2.1% in n-type cells. | bohrium.com |

| Organic Semiconductors | Pyrano[3,2-c]chromene derivatives | Showed potential as n-type semiconductor materials due to low electron reorganization energies. | ijcce.ac.ir |

| Photochromic Dyes | Diaryl-naphthopyran dyes | Efficient for sensitization of TiO₂ mesoporous electrodes in photo-chromo-voltaic cells. | nih.gov |

Utility in Advanced Organic Synthesis

The this compound framework is not only a target for its functional properties but also a valuable intermediate and building block in the synthesis of more complex molecules, including natural products.

The this compound ring system is a foundational element for the construction of intricate molecular architectures. Synthetic chemists have developed various methods to assemble this core, often using it as a stepping stone to more complex structures. One-pot multicomponent reactions are particularly effective, allowing for the assembly of multiple chemical bonds and rings in a single operation. rsc.org For example, a domino three-component reaction has been used to synthesize structurally complex 4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles and spiro[indoline-3,4′-pyrano[3,2-b]pyran] derivatives. rsc.org This approach highlights the role of the pyranopyrans scaffold as a precursor to elaborate spiro-fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The this compound moiety is a recurring structural feature in a number of natural products. researchgate.netresearchgate.net Its presence in these biologically active molecules makes it a key target for total synthesis. researchgate.net For instance, Elatenyne, a halogenated ether extracted from Laurencia elata, contains the pyrano[3,2-b]pyran core. researchgate.netresearchgate.net The synthesis of such natural products often involves strategies for the stereoselective construction of the fused pyran ring system. Chiral intermediates have been successfully employed to synthesize a range of pyran and pyranone-containing natural products, demonstrating the importance of this scaffold as a fundamental building block. nih.govmdpi.com A common and effective substrate for synthesizing dihydropyrano[3,2-b]pyran derivatives is 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, also known as kojic acid, itself a natural product. researchgate.nettandfonline.com

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for screening, particularly in drug discovery. The synthesis of this compound and related pyran-fused heterocycles is highly amenable to this approach. Multicomponent reactions (MCRs) are a cornerstone of this strategy, as they allow for the creation of significant molecular diversity by simply varying the starting materials. rsc.org

Sustainable one-pot approaches have been developed for the "diversely-oriented synthesis" of various amino-substituted dihydropyrano[3,2-b]pyrans and their spiro derivatives. rsc.org These methods offer significant advantages, including mild reaction conditions, short reaction times, and high yields, which are ideal for library generation. researchgate.netrsc.org By reacting a core molecule like kojic acid with a variety of aldehydes and active methylene (B1212753) compounds, chemists can efficiently produce a large library of structurally related pyranopyrans derivatives for biological evaluation. rsc.orgresearchgate.net This strategy has been applied to create libraries of related compounds, such as pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, which have shown potent biological activities. nih.gov

Use as Protecting Groups in Chemical Synthesis

In the realm of organic synthesis, the strategic use of protecting groups is essential for masking reactive functional groups to prevent unwanted side reactions during chemical transformations. ucoz.com While the broader class of pyran-containing compounds is prominent in this area, the specific application of the fused this compound system as a protecting group is not extensively documented.

The most common application of a pyran structure as a protecting group involves the formation of a tetrahydropyranyl (THP) ether. This is achieved by reacting an alcohol with 3,4-dihydropyran in an acid-catalyzed reaction. ucoz.com The resulting THP ether is stable under a variety of conditions, including those involving strongly basic reagents, organometallics, and hydrides. The alcohol can be readily deprotected via acid-catalyzed hydrolysis.

Although the direct use of the this compound moiety itself as a standard protecting group is not well-established, its derivatives are valuable intermediates in the synthesis of more complex molecules, leveraging the inherent reactivity and stability of the fused ring system. researchgate.net

Design and Development of Therapeutically Relevant Scaffolds

The this compound skeleton and its isomers are considered "privileged structures" in medicinal chemistry. Their derivatives have shown a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery.

Rational Design of New Derivatives for Drug Discovery

Rational drug design involves the strategic modification of a core chemical structure to enhance its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. The pyranopyran scaffold has been the subject of extensive rational design efforts to develop new drug candidates for various diseases. nih.gov

Anticancer Agents: Researchers have designed and synthesized novel pyranopyran derivatives by applying the principle of molecular hybridization, which combines two or more pharmacophores to create a single molecule with enhanced or synergistic activity.

Pyrano[3,2-a]phenazine Hybrids: A series of novel pyrano[3,2-a]phenazine derivatives were designed as hybrid molecules of phenazine (B1670421) and pyran pharmacophores. nih.gov Several of these compounds exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung). nih.gov One particularly potent compound, 1i , was identified as a dual inhibitor of topoisomerase I and IIα, a cell cycle arrester, and an apoptosis inducer in HepG2 cells. nih.gov

Benzo[a]pyrano[2,3-c]phenazine Derivatives: In another study, a series of benzo[a]pyrano[2,3-c]phenazine derivatives were synthesized. Structure-activity relationship (SAR) studies revealed that substitutions on the γ-pyran ring were crucial for antitumor activity. The compound 6{1,2,1,9} , featuring cyano and p-dimethylamino phenyl substituents, showed the highest growth inhibitory activity against the HepG2 cell line, being 1.6-fold more potent than the reference drug Hydroxycamptothecine. nih.goveurekaselect.com

Neuroprotective Agents: The neuroprotective potential of pyranopyran-containing alkaloids has been explored, particularly for conditions like ischemic stroke.

Pyrano[3,2-a]carbazole Alkaloids: Inspired by the natural product Claulansine F, a series of pyrano[3,2-a]carbazole alkaloids were designed and synthesized. nih.gov These compounds were evaluated for their ability to protect against ischemic stroke. nih.gov Compound 7c was found to be the most active, effectively inhibiting the programmed death of neuronal cells, inducing neuroprotection after ischemia, and demonstrating the ability to penetrate the blood-brain barrier. nih.govresearchgate.net Carbazole and its derivatives are recognized for their neuroprotective effects, which include reducing oxidative stress and inhibiting apoptosis. mdpi.comnih.gov

Antiviral Agents: The pyranopyran scaffold has also been utilized in the design of novel antiviral compounds, including inhibitors of human coronaviruses.

Pyrano[2,3-c]pyrazole Derivatives: Fused pyranopyrazole systems have been a focus of antiviral drug design. nih.gov A series of pyranopyrazole derivatives were designed and evaluated for their activity against human coronavirus 229E (HCoV-229E) and SARS-CoV-2 Mpro. nih.govresearchgate.net By modifying aryl groups at different positions on the scaffold, researchers identified compounds with potent inhibitory activity. nih.gov One compound, 18 , demonstrated a high selectivity index and significant inhibitory capacity against HCoV-229E, suggesting its potential as a lead for further development. nih.govresearchgate.net

| Scaffold | Therapeutic Target | Design Strategy | Key Findings |

|---|---|---|---|

| Pyrano[3,2-a]phenazine | Anticancer (HepG2, etc.) | Molecular hybridization of phenazine and pyran pharmacophores. | Compound 1i acts as a dual topoisomerase I/IIα inhibitor and induces apoptosis. nih.gov |

| Benzo[a]pyrano[2,3-c]phenazine | Anticancer (HepG2) | Structure-Activity Relationship (SAR) studies on the pyran ring. | Compound 6{1,2,1,9} showed higher potency than the reference drug. nih.goveurekaselect.com |

| Pyrano[3,2-a]carbazole | Neuroprotection (Ischemic Stroke) | Analogue design based on the natural product Claulansine F. | Compound 7c showed strong neuroprotective effects in vitro and in vivo. nih.govresearchgate.net |

| Pyrano[2,3-c]pyrazole | Antiviral (Human Coronavirus) | Modification of aryl substituents to probe interactions with viral protease. | Compound 18 identified as a potent and selective inhibitor of HCoV-229E. nih.govresearchgate.net |

Future Perspectives and Emerging Research Areas

The field of pyranopyran chemistry is continuously evolving, with several key areas poised for future growth. A major thrust in recent years has been the development of green and sustainable synthetic methodologies.

Green Chemistry Approaches: There is a significant shift towards eco-friendly synthesis of pyranopyran derivatives, particularly pyranopyrazoles. rsc.org This includes:

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound-assisted synthesis has been shown to reduce reaction times and increase yields compared to conventional heating methods. nih.govgsconlinepress.com

Benign Catalysts and Solvents: Research is focused on employing benign and reusable catalysts, such as nanocatalysts (e.g., Mn/ZrO2, nano-ZnO) and organocatalysts like sodium benzoate. nih.govsemanticscholar.orgnih.gov There is also a strong emphasis on using environmentally friendly solvents like water or aqueous ethanol, or performing reactions under solvent-free conditions. nih.govnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are being extensively developed for the synthesis of pyranopyrazoles. These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity from simple starting materials. semanticscholar.orgtandfonline.com

Exploration of New Biological Targets: While significant research has focused on anticancer, neuroprotective, and antiviral activities, the broad structural diversity of pyranopyran derivatives suggests their potential against a wider range of biological targets. Future research will likely expand to include screening for other activities, such as anti-inflammatory, antidiabetic, and antimicrobial properties. ijpsjournal.com

Development of Novel Synthetic Methodologies: The construction of the fused pyranopyran ring system and its subsequent functionalization remain active areas of research. nih.gov The development of novel catalysts, including magnetically recoverable nanocatalysts, and new reaction pathways will continue to be a priority, enabling the synthesis of more complex and structurally diverse libraries of compounds for biological screening. nih.govtandfonline.com

Q & A

Advanced Research Question

- DFT calculations : Predict NMR shifts to cross-validate experimental data (RMSD < 1 ppm acceptable) .

- Molecular docking : Screens binding affinity for target proteins (e.g., tubulin for anticancer derivatives) .

- Crystal structure prediction (CSP) : Software like Mercury refines X-ray data for ambiguous stereocenters .

How do researchers design controlled experiments to assess pyrano[3,2-b]pyran bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products